7,7-difluoro-3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride
CAS No.: 2231674-41-0
Cat. No.: VC11497307
Molecular Formula: C7H12ClF2NO
Molecular Weight: 199.62 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
![7,7-difluoro-3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride - 2231674-41-0](/images/no_structure.jpg)
Specification
CAS No. | 2231674-41-0 |
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Molecular Formula | C7H12ClF2NO |
Molecular Weight | 199.62 g/mol |
IUPAC Name | 7,7-difluoro-3-oxa-9-azabicyclo[3.3.1]nonane;hydrochloride |
Standard InChI | InChI=1S/C7H11F2NO.ClH/c8-7(9)1-5-3-11-4-6(2-7)10-5;/h5-6,10H,1-4H2;1H |
Standard InChI Key | XGDOMOSNUBHGOQ-UHFFFAOYSA-N |
Canonical SMILES | C1C2COCC(N2)CC1(F)F.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a bicyclo[3.3.1]nonane scaffold, a bridged bicyclic system with seven-membered and five-membered rings fused together. Key modifications include:
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3-Oxa substitution: An oxygen atom replaces a carbon at position 3, introducing ether functionality.
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9-Aza substitution: A nitrogen atom at position 9 forms a secondary amine, which is protonated in the hydrochloride salt form.
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7,7-Difluoro substitution: Two fluorine atoms occupy equatorial positions at carbon 7, enhancing electronegativity and potential metabolic stability .
The molecular formula is C₇H₁₂ClF₂NO, with a molecular weight of 199.62 g/mol .
Property | Value |
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CAS Number | 2231674-41-0 |
Molecular Formula | C₇H₁₂ClF₂NO |
Molecular Weight | 199.62 g/mol |
Hydrogen Bond Donors | 1 (NH⁺) |
Hydrogen Bond Acceptors | 4 (O, N, 2F) |
Stereochemical Considerations
The bicyclo[3.3.1]nonane framework imposes rigid stereochemical constraints. Computational modeling suggests that the fluorine atoms at C7 adopt a cis-diaxial configuration, minimizing steric strain. Protonation of the nitrogen at position 9 stabilizes the hydrochloride salt, enhancing solubility in polar solvents .
Synthesis and Manufacturing
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Ring-closing metathesis: Utilizing Grubbs catalysts to form the bicyclic core.
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Fluorination strategies: Electrophilic fluorination agents (e.g., Selectfluor®) introduce fluorine atoms at late-stage intermediates .
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Salt formation: Treatment with hydrochloric acid yields the hydrochloride salt .
Challenges include controlling regioselectivity during fluorination and maintaining stereochemical integrity during ring closure. Scale-up processes would require optimization to address these hurdles.
Future Directions and Research Gaps
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Synthetic Optimization: Develop regioselective fluorination protocols to improve yield.
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Pharmacological Screening: Test affinity for orexin, serotonin, and dopamine receptors.
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Toxicokinetic Studies: Assess absorption, distribution, and metabolite formation in vivo.
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Crystallographic Analysis: Resolve 3D structure via X-ray diffraction to guide drug design.
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